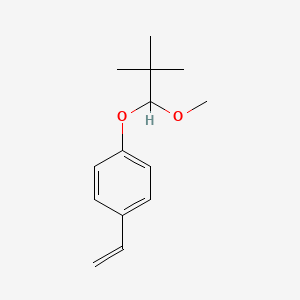
1-(1-Methoxy-2,2-dimethylpropoxy)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a methoxy-dimethylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethenyl and methoxy-dimethylpropoxy groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1-ethenyl-4-methoxybenzene: A simpler analog with only a methoxy group.
1-ethenyl-4-(1-methoxy-2-methylpropoxy)benzene: A similar compound with a different alkyl substitution.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-ethenyl-4-(1-methoxy-2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C14H20O2/c1-6-11-7-9-12(10-8-11)16-13(15-5)14(2,3)4/h6-10,13H,1H2,2-5H3 |
Clave InChI |
QDEGQWZIIAHVST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(OC)OC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


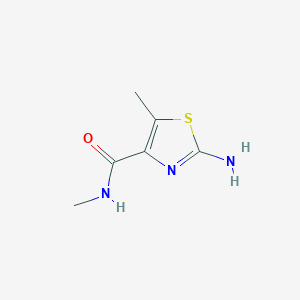
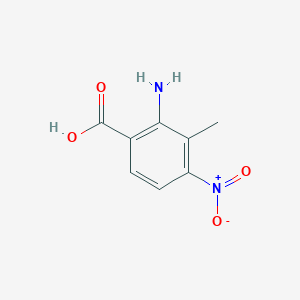

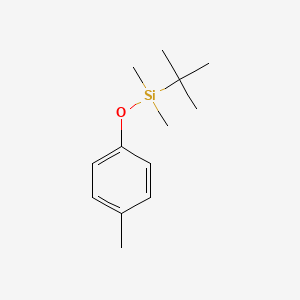
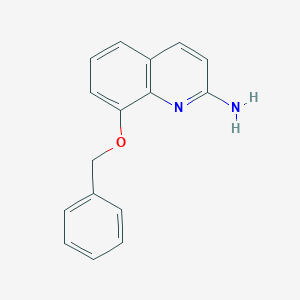
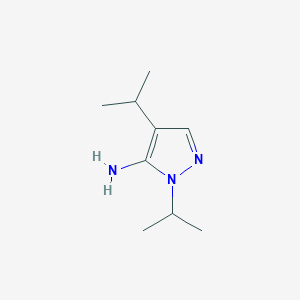
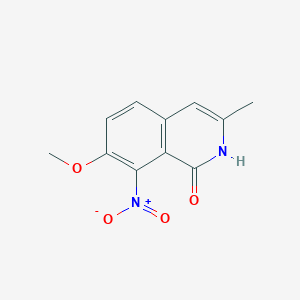
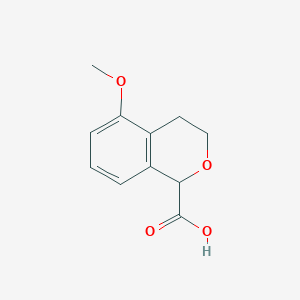
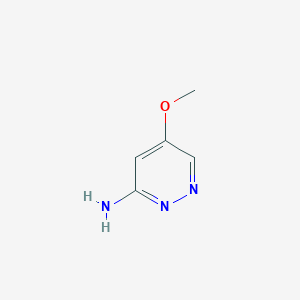


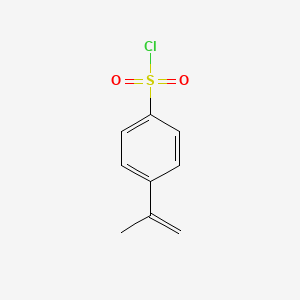
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
